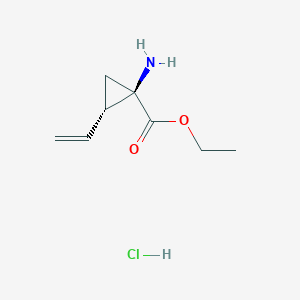

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

CAS No.: 259214-56-7

Cat. No.: VC3315368

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 259214-56-7 |

|---|---|

| Molecular Formula | C8H14ClNO2 |

| Molecular Weight | 191.65 g/mol |

| IUPAC Name | ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6-,8-;/m1./s1 |

| Standard InChI Key | RSBFMCGEQFBZBE-CIRBGYJCSA-N |

| Isomeric SMILES | CCOC(=O)[C@]1(C[C@H]1C=C)N.Cl |

| SMILES | CCOC(=O)C1(CC1C=C)N.Cl |

| Canonical SMILES | CCOC(=O)C1(CC1C=C)N.Cl |

Introduction

Chemical Structure and Properties

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride possesses a unique chemical structure characterized by a cyclopropane ring with specific stereochemistry at two positions. The compound features a vinyl group at the 2-position with S configuration and an amino group along with an ethyl carboxylate at the 1-position with R configuration. This specific stereochemical arrangement is crucial for its biological activity and applications.

The compound's chemical and physical properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 259214-56-7 |

| Molecular Formula | C8H14ClNO2 |

| Molecular Weight | 191.65 g/mol |

| IUPAC Name | ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6-,8-;/m1./s1 |

| Standard InChIKey | RSBFMCGEQFBZBE-CIRBGYJCSA-N |

| Isomeric SMILES | CCOC(=O)[C@]1(C[C@H]1C=C)N.Cl |

| PubChem Compound ID | 66670028 |

The hydrochloride salt form significantly enhances the compound's stability and solubility in various solvents, making it more suitable for pharmaceutical applications and synthetic procedures. The salt formation neutralizes the basic amine group, reducing its reactivity while improving handling characteristics.

Synthesis Methods

The synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride involves sophisticated organic chemistry procedures with a focus on achieving high stereoselectivity. Several approaches have been developed, with asymmetric phase-transfer catalyzed cyclopropanation being particularly effective.

Asymmetric Synthesis Approach

The most common synthetic pathway utilizes (E)-N-phenylmethyleneglycine ethyl ester as a starting material combined with a chiral phase-transfer catalyst to achieve the desired stereoselectivity. This approach involves:

-

Formation of a Schiff base from glycine ethyl ester and benzaldehyde

-

Cyclopropanation reaction using suitable alkene derivatives

-

Hydrolysis of the resulting imine

-

Conversion to the hydrochloride salt for stabilization

Research indicates that the cyclopropanation step is typically conducted in toluene using a strong base such as lithium tert-butoxide . The reaction of the Schiff base with trans-1,4-dibromobutene leads to the formation of the cyclopropane ring with specific stereochemistry.

Resolution Techniques

Obtaining the pure (1R,2S) isomer often requires resolution techniques due to the formation of a mixture of stereoisomers during synthesis. Two primary resolution methods have been documented:

The research conducted by Boehringer Ingelheim demonstrates successful scale-up of these processes to kilo-lab and pilot plant scales, highlighting the industrial relevance of these synthetic approaches .

Industrial Scale Synthesis

The production of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride and its derivatives has been successfully scaled up to industrial levels. Detailed procedures for kilo-lab scale synthesis have been documented, demonstrating the commercial importance of this compound .

Kilo-Lab Scale Procedures

The documented kilo-lab scale synthesis begins with the preparation of the racemic mixture followed by chemical resolution:

"A solution of racemic amine 7 (4.42 kg, 28.5 mol) in SD3A EtOH (20 L) was charged into a 20 gallon reactor. The solution was stirred at 125 rpm while the internal temperature was adjusted to 60 °C. A warm (60 °C) solution of di-para-toluoyl-D-tartrate (8.19 kg, 21.2 mol) in SD3A EtOH (30 L + 1.5 L rinse) was added over 2 h."

This initial resolution step yields partially enriched material (55% ee) that can be further purified through enzymatic resolution. The combined chemical and enzymatic resolution approach allows for efficient production of enantiomerically pure material suitable for pharmaceutical applications.

Process Optimization

Significant research has focused on optimizing these processes to improve yield, enantiomeric purity, and throughput. Challenges addressed include:

-

Reducing reaction times for enzymatic resolution

-

Minimizing the formation of inhibitory byproducts

-

Developing more efficient crystallization conditions

-

Streamlining solvent use and purification steps

These optimizations have resulted in practical industrial processes capable of producing high-quality material with excellent stereoselectivity .

Applications in Pharmaceutical Research

The primary significance of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride lies in its role as a key intermediate in the synthesis of hepatitis C virus (HCV) NS3 protease inhibitors . This application has driven much of the research into efficient synthetic methods for this compound.

Role in Hepatitis C Treatment Development

The compound serves as a building block for the preparation of peptidomimetic compounds that target the NS3 protease, an essential enzyme in the hepatitis C virus life cycle. The specific stereochemistry of the compound is crucial for the biological activity of the resulting protease inhibitors .

Research conducted by Boehringer Ingelheim and documented in the supporting information demonstrates the company's commitment to developing efficient synthetic routes to this compound as part of their hepatitis C drug development program . This research involved scientists from multiple international research centers, highlighting the global importance of this compound in pharmaceutical development.

Synthetic Versatility

Beyond its specific application in HCV research, the compound's structure offers synthetic versatility due to its functional groups:

-

The primary amine group can undergo various transformations including acylation, alkylation, and condensation reactions

-

The vinyl moiety provides opportunities for addition reactions, cross-coupling, and polymerization

-

The ester functionality allows for hydrolysis, transesterification, and conversion to other carboxylic acid derivatives

This versatility potentially enables the compound's use in the synthesis of a wide range of structurally diverse molecules with potential biological activities.

Recent Research Developments

Recent research has focused on optimizing the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester and its derivatives, with efforts to improve yield and enantiomeric purity. Techniques such as preparatory supercritical fluid chromatography have been employed to enhance the purity of the compound.

Advanced Purification Techniques

Modern analytical and purification techniques have enabled the production of higher purity material suitable for pharmaceutical applications. These include:

-

Preparative supercritical fluid chromatography

-

Advanced crystallization techniques

-

Optimized resolution procedures combining chemical and enzymatic approaches

Future Research Directions

Based on the current state of research, several promising directions for future investigation emerge:

-

Development of more efficient asymmetric synthesis methods with higher initial stereoselectivity

-

Exploration of alternative catalytic systems for the cyclopropanation reaction

-

Investigation of novel applications beyond HCV protease inhibitors

-

Design of structurally related analogs with enhanced properties

The continued interest in this compound and related structures suggests ongoing opportunities for innovation in both synthetic methodology and pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume